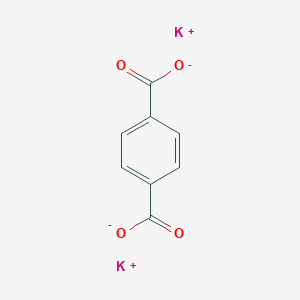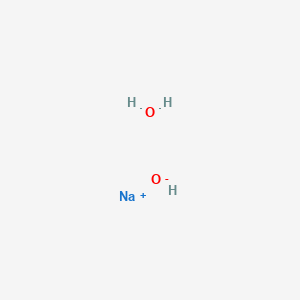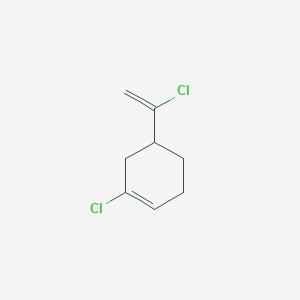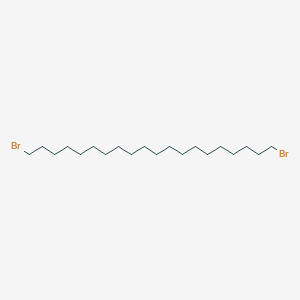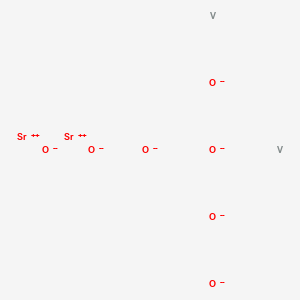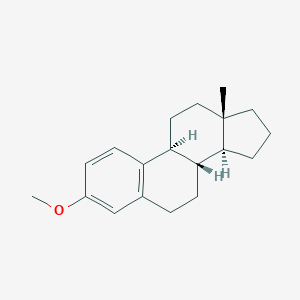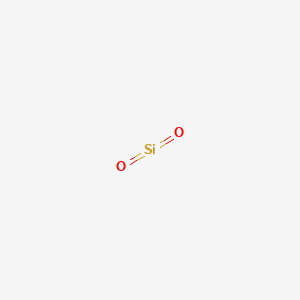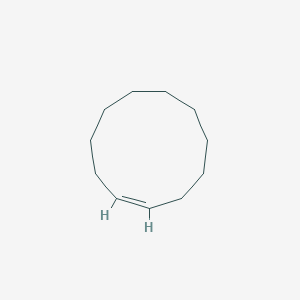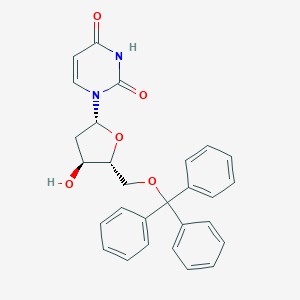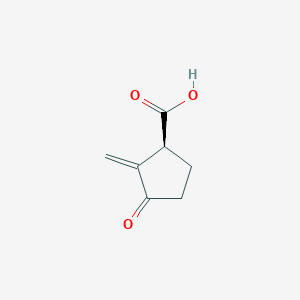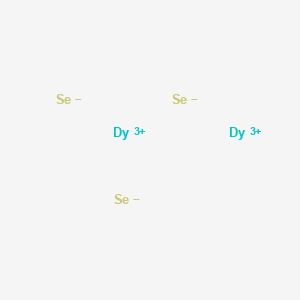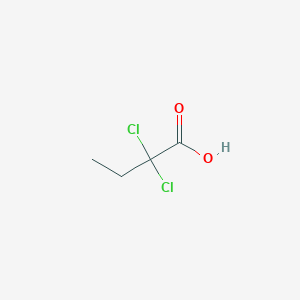
2,2-Dichlorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlorobutanoic acid (DCBA) is a synthetic organic compound that belongs to the family of chlorinated carboxylic acids. It is a colorless liquid that has a strong odor. DCBA is widely used in the agricultural industry as a herbicide to control weeds in various crops. It is also used in the synthesis of other organic compounds and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 2,2-Dichlorobutanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of essential amino acids in bacterial and fungal cells. This leads to the disruption of cell metabolism and ultimately cell death.
Biochemische Und Physiologische Effekte
2,2-Dichlorobutanoic acid has been shown to have toxic effects on various organisms, including humans. Exposure to 2,2-Dichlorobutanoic acid can cause skin irritation, eye irritation, and respiratory tract irritation. Ingestion of 2,2-Dichlorobutanoic acid can lead to gastrointestinal irritation, liver damage, and kidney damage. Long-term exposure to 2,2-Dichlorobutanoic acid has been associated with an increased risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dichlorobutanoic acid is a useful compound for laboratory experiments due to its stability and ease of synthesis. It is also readily available and relatively inexpensive. However, its toxic properties limit its use in certain experiments, and appropriate safety measures must be taken when handling 2,2-Dichlorobutanoic acid.
Zukünftige Richtungen
There are several future directions for research on 2,2-Dichlorobutanoic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure and mechanism of action of 2,2-Dichlorobutanoic acid. Another area of research is the investigation of the environmental impact of 2,2-Dichlorobutanoic acid and its potential for bioaccumulation in the food chain. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichlorobutanoic acid and its toxic effects on humans and other organisms.
Synthesemethoden
2,2-Dichlorobutanoic acid can be synthesized by the chlorination of butyric acid using a mixture of chlorine gas and sulfuric acid. The reaction takes place in a glass reactor equipped with a cooling system and a stirrer. The yield of 2,2-Dichlorobutanoic acid is dependent on the concentration of the reactants, reaction time, and temperature.
Wissenschaftliche Forschungsanwendungen
2,2-Dichlorobutanoic acid has been extensively studied for its biological and chemical properties. It is used as a model compound in various scientific studies to investigate the mechanism of action of other chlorinated carboxylic acids. 2,2-Dichlorobutanoic acid has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for use in the development of new antibiotics and antifungal agents.
Eigenschaften
CAS-Nummer |
13023-00-2 |
|---|---|
Produktname |
2,2-Dichlorobutanoic acid |
Molekularformel |
C4H6Cl2O2 |
Molekulargewicht |
156.99 g/mol |
IUPAC-Name |
2,2-dichlorobutanoic acid |
InChI |
InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |
InChI-Schlüssel |
OBLYWUBMZGHQDN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)(Cl)Cl |
Kanonische SMILES |
CCC(C(=O)O)(Cl)Cl |
Andere CAS-Nummern |
13023-00-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



